ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are commonly found in natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a benzyloxy group, a bromine atom, a hydroxypropyl chain, and an ethyl ester group attached to an indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Bromine Atom: Bromination of the indole core can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl alcohol reacts with the indole derivative in the presence of a base such as sodium hydride.
Addition of the Hydroxypropyl Chain: The hydroxypropyl chain can be added via a Grignard reaction, where a 3-bromopropanol reacts with the indole derivative in the presence of magnesium and an ether solvent.
Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of protective groups and purification techniques such as column chromatography and recrystallization would be essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-(benzyloxy)-6-bromo-2-(3-carboxypropyl)-1-methyl-1H-indole-3-carboxylate.
Reduction: Formation of 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-methanol.
Substitution: Formation of 5-(benzyloxy)-6-amino-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate.
Scientific Research Applications
Ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
5-Bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate: Lacks the benzyloxy group, which may affect its biological activity and chemical reactivity.
Ethyl 5-(benzyloxy)-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
5-(Benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 6-bromo-2-(3-hydroxypropyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO4/c1-3-27-22(26)21-16-12-20(28-14-15-8-5-4-6-9-15)17(23)13-19(16)24(2)18(21)10-7-11-25/h4-6,8-9,12-13,25H,3,7,10-11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIWNUDKZQLLCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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